1-(pyridin-4-yl)-1H-pyrazol-4-amine 1-(pyridin-4-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 28466-04-8
VCID: VC1964869
InChI: InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2
SMILES: C1=CN=CC=C1N2C=C(C=N2)N
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol

1-(pyridin-4-yl)-1H-pyrazol-4-amine

CAS No.: 28466-04-8

Cat. No.: VC1964869

Molecular Formula: C8H8N4

Molecular Weight: 160.18 g/mol

* For research use only. Not for human or veterinary use.

1-(pyridin-4-yl)-1H-pyrazol-4-amine - 28466-04-8

Specification

CAS No. 28466-04-8
Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
IUPAC Name 1-pyridin-4-ylpyrazol-4-amine
Standard InChI InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2
Standard InChI Key GNJNONLBGNMHGV-UHFFFAOYSA-N
SMILES C1=CN=CC=C1N2C=C(C=N2)N
Canonical SMILES C1=CN=CC=C1N2C=C(C=N2)N

Introduction

Chemical Properties and Structural Characteristics

1-(pyridin-4-yl)-1H-pyrazol-4-amine features a distinctive structure containing both pyrazole and pyridine heterocyclic systems. The compound consists of a pyrazole ring with an amino group at the 4-position, while the nitrogen at position 1 of the pyrazole is connected to a pyridine ring at its 4-position. This arrangement creates a nitrogen-rich molecule with unique electronic properties and potential for biological interactions.

The compound is identified by the CAS number 28466-04-8 and has a molecular formula of C8H8N4, corresponding to a molecular weight of 160.17600 g/mol . The structure features multiple nitrogen atoms that can participate in hydrogen bonding interactions, making it potentially valuable for targeting specific biological receptors.

Table 1 summarizes the key chemical identifiers and structural information for 1-(pyridin-4-yl)-1H-pyrazol-4-amine:

IdentifierValue
CAS Number28466-04-8
Molecular FormulaC8H8N4
Molecular Weight160.17600 g/mol
IUPAC Name1-(4-pyridinyl)-1H-pyrazol-4-amine
InChIInChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2
InChI KeyGNJNONLBGNMHGV-UHFFFAOYSA-N
SMILESC1=CN=CC=C1N2C=C(C=N2)N

The molecule contains an aromatic system with a total of four nitrogen atoms: one in the pyridine ring, two in the pyrazole ring, and one in the amine group. The pyridine nitrogen and the two pyrazole nitrogens can act as hydrogen bond acceptors, while the amine group can function as both a hydrogen bond donor and acceptor. These characteristics play a crucial role in determining the compound's reactivity, solubility, and potential interactions with biological targets .

Physical Properties

1-(pyridin-4-yl)-1H-pyrazol-4-amine exists as a solid powder at room temperature with specific physicochemical properties that influence its handling, stability, and potential applications. Understanding these physical characteristics is essential for developing formulations and assessing its suitability for various applications.

The compound exhibits a melting point of 158-159°C and a significantly high boiling point of 348.4°C at 760 mmHg, indicating strong intermolecular forces likely attributed to hydrogen bonding capabilities of the nitrogen atoms and the amine group . These properties make it a stable solid under normal laboratory conditions.

Table 2 presents a comprehensive overview of the physical properties of 1-(pyridin-4-yl)-1H-pyrazol-4-amine:

PropertyValue
Physical FormPowder
Density1.32 g/cm³
Melting Point158-159°C
Boiling Point348.4°C at 760 mmHg
Flash Point164.5°C
Polar Surface Area (PSA)56.73000
LogP1.43070
Vapor Pressure5.05E-05 mmHg at 25°C
Index of Refraction1.689
Storage Condition2-8°C

The compound's LogP value of 1.43070 indicates moderate lipophilicity, suggesting a balanced distribution between aqueous and lipid phases . This property is particularly important in pharmaceutical applications as it affects the compound's ability to cross biological membranes. The polar surface area (PSA) of 56.73000 is well below the threshold of 140 Ų typically associated with good membrane permeability, suggesting favorable absorption properties for potential drug development .

The relatively low vapor pressure (5.05E-05 mmHg at 25°C) indicates minimal volatility under normal conditions, contributing to its stability during storage and handling. The recommended storage temperature of 2-8°C suggests that the compound should be kept refrigerated to maintain its integrity over extended periods .

Potential Biological ActivityBasis of InferenceReference
Antimicrobial ActivityPyrazole derivatives have shown efficacy against bacterial and fungal strains
Anti-inflammatory PropertiesRelated compounds inhibit neutrophil chemotaxis
Anticancer Potential1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives inhibit cancer cell growth
Antioxidant ActivityN-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives showed antioxidant properties
Enzyme InhibitionPyrazole derivatives have been developed as inhibitors of various enzymes, including kinases

Of particular interest is the study by Xia et al., who synthesized 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives and evaluated their effects on A549 lung cancer cells. They found that compounds with LogP values between 3.12 and 4.94 demonstrated more pronounced inhibitory effects on cell growth . While 1-(pyridin-4-yl)-1H-pyrazol-4-amine has a lower LogP value (1.43070), this research suggests that structural modifications to increase lipophilicity might enhance potential anticancer activity.

Additionally, a study focused on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives reported good antioxidant activity with IC50 values ranging from 15.89 to 57.12 mg/mL for different compounds in the series . These findings suggest that 1-(pyridin-4-yl)-1H-pyrazol-4-amine might also possess antioxidant properties worth investigating.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
1-(pyridin-4-yl)-1H-pyrazol-4-amineC8H8N4160.18Reference compound
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amineC9H10N4174.20Methyl group at position 1; pyridine at position 3
1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amineC9H10N4174.20Methyl group at position 1; pyridine at position 5
5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amineC10H12N4188.23Methyl at position 5; methylene linker; amine at position 3
1-(pyridin-4-yl)-1H-pyrazol-5-amineC8H8N4160.18Amine group at position 5 instead of position 4

Future Research Directions

Despite the promising properties and potential applications of 1-(pyridin-4-yl)-1H-pyrazol-4-amine, several research gaps remain to be addressed to fully understand and utilize this compound in medicinal chemistry and related fields.

Synthetic Optimization

The development of efficient, scalable, and environmentally friendly synthetic routes for 1-(pyridin-4-yl)-1H-pyrazol-4-amine represents an important research direction. This would facilitate larger-scale production and further research on this compound and its derivatives. Potential approaches include:

  • Exploration of green chemistry principles in synthesis

  • Development of one-pot synthetic methods

  • Investigation of catalytic approaches to improve yield and selectivity

  • Application of continuous flow chemistry for scalable production

Comprehensive Biological Evaluation

Systematic evaluation of the biological activities of 1-(pyridin-4-yl)-1H-pyrazol-4-amine is essential to validate its potential applications. This should include:

  • Antimicrobial screening against a diverse panel of bacterial and fungal strains

  • Evaluation of anticancer activity against various cancer cell lines

  • Assessment of anti-inflammatory properties in relevant model systems

  • Investigation of potential antioxidant activity

  • Screening for inhibitory activity against various enzymes, particularly kinases

Such comprehensive biological profiling would provide valuable insights into the therapeutic potential of this compound and guide further development efforts.

Structure-Activity Relationship Studies

Systematic structure-activity relationship studies involving 1-(pyridin-4-yl)-1H-pyrazol-4-amine and its derivatives would provide crucial information for rational drug design. This could involve:

  • Modification of the amine group at position 4

  • Introduction of substituents at various positions of the pyrazole ring

  • Exploration of isosteric replacements for the pyridine ring

  • Investigation of linkers between the pyrazole and pyridine moieties

These studies would help identify structural features critical for biological activity and guide the design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Computational Studies

Computational approaches can provide valuable insights into the potential interactions of 1-(pyridin-4-yl)-1H-pyrazol-4-amine with biological targets. These studies could include:

  • Molecular docking to identify potential binding modes with target proteins

  • Molecular dynamics simulations to understand ligand-protein interactions

  • Quantum mechanical calculations to explore electronic properties

  • QSAR (Quantitative Structure-Activity Relationship) studies to predict biological activities

Such computational investigations would complement experimental studies and guide the rational design of improved derivatives.

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